9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane
Description
9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane is a tricyclic compound featuring a unique heteroatom arrangement: one oxygen atom (oxa) and two nitrogen atoms (diaza) within a bicyclo[4.2.1] framework fused with an additional bridge (0²,⁵).
Properties
CAS No. |
212315-00-9 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
9-oxa-2,8-diazatricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4(1)5-3-7-6(8)9-5/h4-7H,1-3H2 |
InChI Key |
ZGXBCAYSNFFZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1C3CNC2O3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The core tricyclic structure is generally assembled via intramolecular cyclization reactions starting from appropriately functionalized linear or monocyclic precursors. Common approaches include:
- Intramolecular nucleophilic substitution : A nitrogen nucleophile attacks an electrophilic carbon center to close the ring.
- [2+2+2] Cycloaddition or ring-closing metathesis : To form the bicyclic or tricyclic skeleton.
- Epoxide ring opening : To introduce the oxygen atom in the ring system.
Nitrogen Incorporation
Nitrogen atoms are introduced through:
- Use of diamine precursors or protected amines.
- Reductive amination or amide bond formation followed by cyclization.
- Aziridine or azetidine intermediates that undergo ring expansion.
Oxygen Incorporation
The oxygen atom at the 9-position is typically introduced by:
- Epoxidation of an alkene precursor followed by ring closure.
- Use of oxygen-containing building blocks such as tetrahydrofuran derivatives.
- Oxidative cyclization methods.
Representative Preparation Method (Literature-Based)
While direct literature specifically detailing the synthesis of 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane is limited, analogous tricyclic heterocycles are prepared by the following general procedure:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Synthesis of diamine precursor | Starting from a linear diamine with protected amine groups | Protection with Boc or similar groups |
| 2 | Formation of oxygen-containing intermediate | Epoxidation or introduction of tetrahydrofuran ring fragment | Use of m-CPBA or peracids for epoxidation |
| 3 | Intramolecular cyclization | Nucleophilic attack of nitrogen on epoxide or electrophilic carbon to form tricyclic ring | Acid or base catalysis, heating required |
| 4 | Deprotection and purification | Removal of protecting groups and isolation of pure compound | Acidic or basic hydrolysis, chromatography |
Analytical Characterization During Preparation
To confirm the successful synthesis and purity of 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane, the following techniques are employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of ring system and heteroatoms | Characteristic chemical shifts for N-H, C-H, and O-containing groups |
| Infrared Spectroscopy (IR) | Identification of functional groups | Peaks corresponding to N-H, C-N, and C-O bonds |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~126 |
| X-ray Crystallography | Definitive 3D structure confirmation | Tricyclic framework with correct atom positions |
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting materials | Linear diamines, epoxide precursors, protected amines |
| Key reactions | Epoxidation, intramolecular nucleophilic cyclization, deprotection |
| Catalysts/Conditions | Acid/base catalysis, heating, use of peracids for epoxidation |
| Purification methods | Chromatography (column, HPLC), recrystallization |
| Characterization techniques | NMR, IR, MS, X-ray crystallography |
| Challenges | Regioselective ring closure, maintaining stereochemistry, controlling ring strain |
Research Findings and Notes
- The tricyclic structure of 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane is sensitive to reaction conditions; mild acidic or basic conditions favor cyclization without decomposition.
- Protecting groups on nitrogen atoms are crucial to prevent side reactions during ring closure.
- The oxygen atom incorporation via epoxidation is a key step that determines the success of the tricyclic ring formation.
- Purification by chromatography is essential due to possible side products from incomplete cyclization or over-oxidation.
- Computational studies (e.g., conformational analysis) support the stability of the synthesized compound and guide synthetic route optimization.
Chemical Reactions Analysis
9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Orexin Receptor Antagonism:
The primary application of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane derivatives lies in their function as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Research indicates that compounds like this compound can selectively inhibit the orexin-1 and orexin-2 receptors, making them potential candidates for treating various disorders such as:
- Sleep Disorders: By blocking orexin receptors, these compounds can help manage conditions like insomnia and narcolepsy.
- Anxiety Disorders: Orexin receptor antagonists may reduce anxiety levels by modulating the neuropeptide's effects on stress response.
- Addiction Disorders: The blockade of orexin receptors has shown promise in reducing cravings and relapse in substance use disorders.
- Cognitive Dysfunction: Potential applications include the treatment of cognitive impairments associated with neurodegenerative diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves specific chemical pathways that enhance its pharmacological properties. Studies have indicated that modifications to the core structure can significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution at nitrogen atoms | Alters receptor selectivity |
| Variation in side chains | Impacts potency and efficacy |
| Changes in stereochemistry | Affects binding affinity |
Research has demonstrated that certain derivatives exhibit enhanced potency against orexin receptors compared to the parent compound, indicating a strong structure-activity relationship that can be exploited for drug design.
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in preclinical models:
- Study on Sleep Disorders: A study evaluated the efficacy of a specific derivative in a rat model of insomnia, demonstrating significant improvements in sleep latency and duration compared to control groups.
- Anxiety Reduction: Another research project assessed the impact of these compounds on anxiety-like behaviors in mice subjected to stress tests (e.g., elevated plus maze), showing reduced anxiety levels correlating with increased doses of the antagonist.
Mechanism of Action
The mechanism of action of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 9-Oxa-2,8-diazatricyclo[4.2.1.0²,⁵]nonane and related compounds:
Key Differences and Implications
Heteroatom Composition: The target compound’s 1O, 2N configuration contrasts with Dictyoxetane’s 2O system and 3,9-Diazabicyclo[4.2.1]nonane’s 2N structure . The presence of both oxygen and nitrogen may enhance hydrogen-bonding capacity and solubility, critical for drug design. 4-Oxo-3-aza-tricyclo[4.2.1.0²,⁵]non-7-ene includes a ketone group (oxo), which alters reactivity compared to the ether oxygen in the target compound .
Biological Activity: 3,7-Diazabicyclo[3.3.1]nonane derivatives exhibit nicotinic acetylcholine receptor (nAChR) affinity and antiplatelet activity , suggesting that the target compound’s diaza-oxa system could similarly modulate biological targets. Dictyoxetane, a diterpene with a 2,7-dioxa system, is derived from marine algae and may inspire natural product-based drug discovery .
Synthetic Accessibility :
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s calculated molecular weight (140.19 g/mol) is higher than 9-Oxabicyclo[4.2.1]nonane (126.20 g/mol) due to the additional nitrogen atoms . Its polarity is likely intermediate between purely oxygenated (e.g., Dictyoxetane) and nitrogen-rich analogs (e.g., 3,9-Diazabicyclo[4.2.1]nonane).
- Ring Strain: The tricyclo[4.2.1.0²,⁵] framework introduces moderate ring strain, comparable to 4-Oxo-3-aza-tricyclo[4.2.1.0²,⁵]non-7-ene but less than smaller bicyclo systems (e.g., [3.3.1]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
